N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine
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Overview
Description
N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine is an organic compound with the molecular formula C16H14ClNO This compound is known for its unique structure, which includes a chlorophenyl group, a phenylcyclopropyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine typically involves the reaction of (4-chlorophenyl)(2-phenylcyclopropyl)methanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: (4-chlorophenyl)(2-phenylcyclopropyl)methanone and hydroxylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(2-phenylcyclopropyl)methanone oxime
- (4-chlorophenyl)(2-phenylcyclopropyl)methanone
Uniqueness
N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-(2-phenylcyclopropyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H14ClNO/c17-13-8-6-12(7-9-13)16(18-19)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15,19H,10H2 |
InChI Key |
WFQZPHNZEAURIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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